

# An In-depth Technical Guide to 4-Methoxybenzo[d]oxazole-2(3H)-thione

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## Compound of Interest

Compound Name: 4-Methoxybenzo[d]oxazole-2(3H)-thione

Cat. No.: B581793

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## Introduction

**4-Methoxybenzo[d]oxazole-2(3H)-thione** is a heterocyclic organic compound belonging to the benzoxazole class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.<sup>[1][2]</sup> Molecules incorporating the benzoxazole core have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.<sup>[1][3][4]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and the potential biological relevance of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

## Physicochemical Properties

Quantitative data for **4-Methoxybenzo[d]oxazole-2(3H)-thione** is limited, with most available information being predicted values from computational models. A summary of these properties is presented in the table below. It is important to note that experimental validation of these values is required for definitive characterization.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub> S	[5][6][7]
Molecular Weight	181.21 g/mol	[5][7]
Predicted Boiling Point	289.4 ± 42.0 °C	[8]
Predicted Density	1.40 ± 0.1 g/cm <sup>3</sup>	[8]
Predicted pKa	10 ± 0.20	[8]
Predicted logP	2.125	[8]
Storage Temperature	2-8°C	[9]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Methoxybenzo[d]oxazole-2(3H)-thione** is not readily available in the cited literature, a general and widely used method for the synthesis of benzoxazole-2-thiones involves the reaction of a 2-aminophenol derivative with a thiocarbonylating agent. Two common reagents for this purpose are carbon disulfide (CS<sub>2</sub>) and thiophosgene (CSCl<sub>2</sub>).

## General Synthesis from 2-Aminophenol and Carbon Disulfide

This method is a common route for the preparation of benzoxazole-2-thiones.

Reaction: 2-Amino-4-methoxyphenol reacts with carbon disulfide in the presence of a base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux. Subsequent acidification of the reaction mixture yields the desired **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

Detailed Putative Protocol:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methoxyphenol (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

- To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
- Collect the solid product by filtration, wash with water until neutral, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

## Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **4-Methoxybenzo[d]oxazole-2(3H)-thione** is not available in the reviewed literature. However, the benzoxazole and benzoxazolone scaffolds are present in numerous compounds with significant pharmacological properties.

Derivatives of benzoxazole have been investigated for their potential as c-Met kinase inhibitors. [10][11][12] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is implicated in the development and progression of various cancers. The inhibition of c-Met is, therefore, a validated target for cancer therapy.

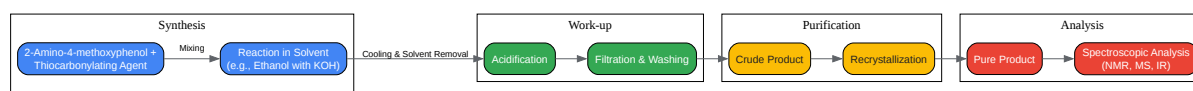
Furthermore, substituted benzoxazolone derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[3][4] Some of these compounds have shown to exert their effects by inhibiting soluble epoxide hydrolase (sEH) or by modulating the p38/ERK-NF- $\kappa$ B/iNOS signaling pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various interleukins.[4]

Given these precedents, it is plausible that **4-Methoxybenzo[d]oxazole-2(3H)-thione** and its derivatives could be explored for similar biological activities. The methoxy substituent at the 4-position may influence the molecule's electronic properties and its ability to interact with biological targets.

## Visualizations

### General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzoxazole-2-thione derivative from a 2-aminophenol precursor.

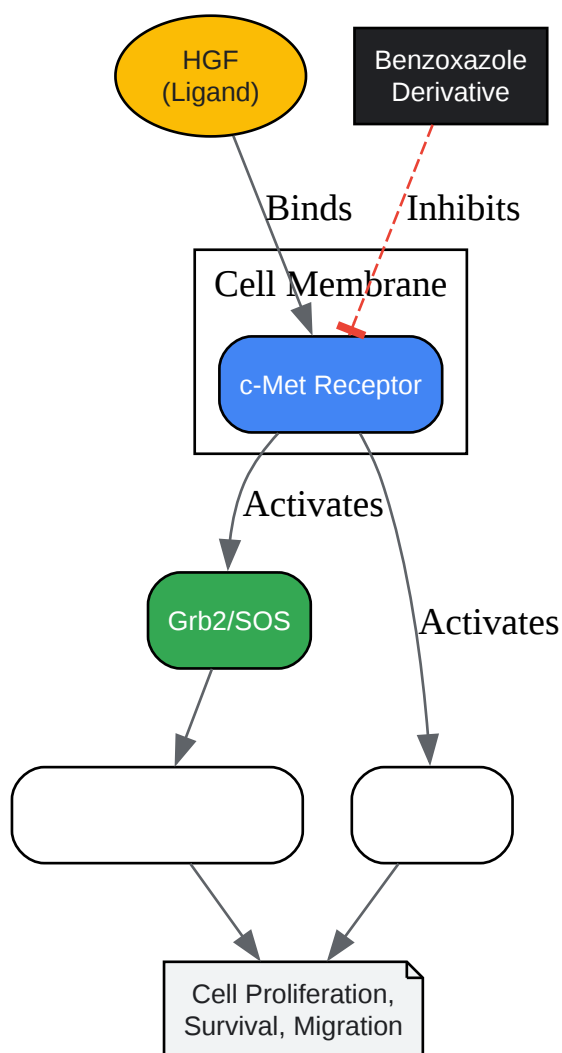


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Caption: Generalized workflow for the synthesis of benzoxazole-2-thiones.

### Potential Signaling Pathway Inhibition

This diagram depicts a simplified representation of the c-Met signaling pathway, which is a potential target for benzoxazole derivatives.



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Caption: Simplified c-Met signaling pathway and potential inhibition by benzoxazoles.

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